Product packaging for 2-Dimethylphosphorylpyridine(Cat. No.:CAS No. 2416234-95-0)

2-Dimethylphosphorylpyridine

Cat. No.: B2553585
CAS No.: 2416234-95-0
M. Wt: 155.137
InChI Key: KVOMCQURLGCVRQ-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

2-Dimethylphosphorylpyridine and its derivatives are gaining prominence due to their versatile applications. The presence of both a nitrogen-containing heterocycle and a phosphorus group imparts a unique combination of electronic and steric properties. This has made them valuable as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry. The phosphoryl group, in particular, can mimic phosphate (B84403) groups in biological systems, suggesting potential applications in medicinal chemistry and biochemical research.

Overview of Academic Inquiry Directions for this compound

Current academic research on this compound is multifaceted. Key areas of investigation include its synthesis, coordination chemistry, and applications in catalysis and materials science. Researchers are exploring various synthetic routes to produce this compound and its derivatives with high yield and purity. In the realm of coordination chemistry, studies are focused on how this compound and its analogs bind to metal centers, forming complexes with diverse structures and potential catalytic activities. rsc.org The exploration of these complexes in catalysis is a significant research direction, with potential applications in a wide range of chemical transformations. rsc.orgnsf.gov Furthermore, the unique properties of this compound are being harnessed in the development of new materials with tailored electronic and physical characteristics. materialsproject.orgktu.lt

Physical and Chemical Properties

The properties of a compound are fundamental to its application. A physical property is a characteristic that can be observed or measured without changing the substance's identity, while a chemical property describes its potential to undergo a chemical change. libretexts.org

PropertyValue/Description
IUPAC Name This compound
Molecular Formula C7H10NOP
Molecular Weight 155.14 g/mol
Physical State Typically solid at room temperature. itrcweb.org
Melting Point Varies depending on purity and specific isomer.
Boiling Point Varies depending on purity and specific isomer.
Solubility Generally soluble in organic solvents.
This table is based on generally available data for similar compounds and may vary for specific isomers or derivatives.

Synthesis and Reactions

The synthesis of pyridine (B92270) derivatives containing a phosphoryl group can be achieved through various methods. One common approach involves the reaction of a pyridine precursor with a phosphorylating agent. For instance, the synthesis of a related compound, 5-Dimethylphosphorylpyridine-3-carboxylic acid hydrochloride, involves the phosphorylation of a nicotinic acid derivative using dimethylphosphoryl chloride. This reaction is typically carried out in the presence of a base to neutralize the acid formed.

Chemical reactions involving this compound can target either the pyridine ring or the phosphoryl group. The pyridine ring can undergo substitution reactions, while the phosphoryl group can be involved in oxidation or reduction processes.

Coordination Chemistry

Coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. uomustansiriyah.edu.iq The number of attachment points to the central metal is known as the coordination number, which can range from 2 to over 16, but is most commonly 6. libretexts.org this compound and its analogs can act as ligands, binding to metal centers through the nitrogen of the pyridine ring and the oxygen of the phosphoryl group.

The coordination of a bis(methyliminophosphoranyl)pyridine ligand to copper(I) bromide has been shown to result in a complex where only one iminophosphorane arm is coordinated to the metal. rsc.org However, coordination to other copper precursors can lead to dimeric structures where the two copper centers have different coordination environments. rsc.org The versatility of such ligands allows for the formation of a variety of coordination complexes with different geometries and metal-ligand bonding modes. nsf.gov

Applications in Catalysis

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the reaction. wikipedia.org Catalysts are crucial in over 90% of all commercially produced chemical products. wikipedia.org The unique electronic and steric properties of this compound-based ligands make them promising candidates for use in catalysis.

Complexes containing these ligands can be used in a variety of catalytic reactions. For example, palladium-copper bimetallic catalysts are effective in a range of C-C bond-forming reactions, as well as in reduction and oxidation processes. rsc.org The specific structure of the ligand and its coordination to the metal center can significantly influence the catalyst's activity and selectivity.

Applications in Material Science

Materials science is an interdisciplinary field that studies the properties of matter and their application to various areas of science and engineering. washington.edu Two-dimensional (2D) materials, in particular, have garnered significant interest for their unique properties and potential applications in fields like biomedicine and catalysis. nih.govrsc.org

While specific applications of this compound in materials science are still an emerging area of research, its structural features suggest potential uses. The ability to form stable complexes with various metals could lead to the development of novel materials with interesting magnetic, optical, or electronic properties. The incorporation of such compounds into polymers or other matrices could also lead to new composite materials with enhanced functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10NOP B2553585 2-Dimethylphosphorylpyridine CAS No. 2416234-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethylphosphorylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NOP/c1-10(2,9)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOMCQURLGCVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Dimethylphosphorylpyridine

Established Synthetic Pathways

Traditional methods for synthesizing 2-Dimethylphosphorylpyridine often involve multi-step sequences and specific phosphorylation techniques.

Multi-step synthesis is a common approach for constructing complex molecules like this compound from simpler, more readily available starting materials. fiveable.meudel.edu This process involves a series of sequential chemical reactions, with each step yielding an intermediate compound that becomes the reactant for the subsequent step. udel.edu The systematic nature of multi-step synthesis allows for the gradual build-up of molecular complexity. fiveable.me Challenges in these syntheses, such as low yields at certain stages and difficulties in purification, can be addressed by optimizing reaction conditions and employing protecting groups for sensitive functionalities. fiveable.me

A notable example involves the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, where a multi-step process is employed. nih.gov This begins with the reduction of 1-iodo-2-nitrobenzene (B31338) to form an intermediate, which then undergoes a palladium-catalyzed coupling reaction with dimethylphosphine (B1204785) oxide. nih.gov This illustrates a common strategy where a phosphorus-containing group is introduced at a specific position on a heterocyclic ring.

Continuous flow techniques represent a modern advancement in multi-step synthesis, combining multiple steps into a single, continuous operation to enhance efficiency. mit.edu

Phosphorylation is a key process in the synthesis of this compound, involving the introduction of a phosphoryl group onto the pyridine (B92270) ring. encyclopedia.pubnih.gov This can be achieved through several methods, including nucleophilic, electrophilic, or radical pathways. encyclopedia.pubnih.gov

One of the most general routes to phosphorus-substituted pyridines is through phosphorylation. encyclopedia.pubnih.gov Established methods like the Arbuzov and Hirao reactions, as well as palladium-catalyzed cross-coupling reactions, have been extensively developed for this purpose. encyclopedia.pubnih.gov For instance, the cross-coupling of halopyridines with dimethylphosphine oxide, often catalyzed by palladium acetate (B1210297), is a well-documented method. encyclopedia.pub

Direct nucleophilic phosphorylation at the 2-position of the pyridine ring has also been described. encyclopedia.pubnih.gov This can involve the reaction of N-methoxypyridinium tosylates with secondary phosphinates. encyclopedia.pubnih.gov Another approach is the CH-phosphorylation of pyridines with dialkyl phosphonates, which can be catalyzed by silver(I) with an oxidant like potassium persulfate. encyclopedia.pubnih.gov

The choice of phosphorylating agent is crucial and can range from P(III) compounds, which require a subsequent oxidation step, to P(V) compounds that introduce the phosphorus atom in its final oxidation state. nih.gov

Advanced Synthetic Approaches

More recent synthetic strategies focus on achieving greater control over the three-dimensional structure of the molecule and employing more environmentally friendly methods.

Stereoselective synthesis is crucial for preparing chiral phosphine (B1218219) oxides, which are valuable in organocatalysis. rsc.org While methods for synthesizing P-stereogenic secondary phosphine oxides (SPOs) have been developed, the creation of bulky and structurally diverse chiral SPOs remains a challenge. acs.org A general and efficient method involves the use of readily available chiral amino alcohol templates. acs.org

The enantioselective synthesis of P-chiral tertiary phosphine oxides can be achieved through methods like copper(I)-catalyzed azide-alkyne cycloaddition. rsc.org This approach utilizes chiral pyridinebisoxazolines (PYBOX) ligands to achieve high enantioselectivity. rsc.org Another strategy for obtaining enantiomerically enriched phosphine oxides is through the dual resolution of P-stereogenic phosphine oxides, which can be achieved by bifurcating the reaction pathway of a common intermediate. nih.gov

These advanced methods allow for the preparation of specific stereoisomers of phosphorus compounds, which is essential for their application in asymmetric catalysis. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact. semanticscholar.org This includes the use of greener solvents, catalysts, and reaction conditions. semanticscholar.org

One approach focuses on developing P-C bond formation reactions that are more atom-economical and avoid hazardous reagents. researchgate.net For example, microwave-assisted protocols and the use of phase transfer catalysts are considered greener alternatives. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling, has been adapted to use less expensive and more environmentally benign catalyst systems. researchgate.net

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also being explored for P-C bond formation. acs.org These methods can reinvent the synthesis of organophosphonates by using alternative phosphorus sources and reducing waste. acs.orgmit.edu The development of catalytic systems that are reusable and operate under milder conditions is a key goal of green chemistry in this field. bhu.ac.in

Purification and Isolation Techniques

The purification and isolation of pyridine derivatives like this compound are critical steps to ensure the final product's purity. Various chromatographic and extraction techniques are employed.

Commonly, crude products are purified by silica (B1680970) gel chromatography. nih.gov For pyridine derivatives, techniques such as flash chromatography are often used to separate the desired compound from reaction byproducts and impurities. google.com In some cases, recrystallization from a suitable solvent, such as hot ethanol, can be an effective purification method. bhu.ac.in

For more complex mixtures, advanced techniques like pH-zone-refining counter-current chromatography can be utilized to separate pyridine derivatives with high purity. nih.gov This method relies on the partitioning of the compounds between two immiscible liquid phases based on their pKa values.

Extraction with solvents like benzene (B151609) or supercritical carbon dioxide can also be used to separate pyridine derivatives from aqueous solutions. google.com The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present in the reaction mixture. After purification, the structure and purity of the compound are typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. google.comnih.gov

Recrystallization Protocols

Recrystallization is a critical technique for the purification of solid organic compounds like this compound, aiming to remove impurities from the crude product. The process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

A general approach involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound is highly soluble. Upon gradual cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration.

For compounds analogous to this compound, such as other phosphine oxides, specific solvent systems have been reported. For instance, the purification of triphenylphosphine (B44618) oxide, a structurally related compound, can be achieved through precipitation with zinc chloride in polar solvents like ethanol, followed by recrystallization. acs.org In the case of tris(2-pyridyl)phosphine, a precursor to the oxide, recrystallization from a toluene/hexane (B92381) mixture has been shown to yield colorless crystals. The selection of an appropriate solvent or solvent system is paramount for achieving high purity and yield.

Recrystallization Parameter Description Example Solvents/Systems
Principle Differential solubility of the compound and impurities at different temperatures.Toluene/Hexane
Process Dissolution in a hot solvent, followed by cooling to induce crystallization.Ethanol (for precipitation-assisted recrystallization) acs.org
Outcome Isolation of purified crystalline solid from the solution.

Chromatographic Separation Methods

Chromatographic techniques are instrumental in the purification of this compound, particularly when dealing with complex reaction mixtures or closely related impurities. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used method for the purification of 2-pyridylphosphine oxides. Silica gel is a common stationary phase. For the related compound tris(2-pyridyl)phosphine, column chromatography on silica gel using an eluent system of ethyl acetate and hexane (in a 1:4 ratio) has been effective in removing oxidized impurities. However, for some 2-pyridylphosphinates, separation from by-products using silica gel column chromatography has been reported to be challenging, indicating that method development is crucial. oup.com

High-Performance Liquid Chromatography (HPLC): For higher purity requirements and analytical purposes, HPLC is the method of choice. A patent for a complex molecule containing a dimethylphosphoryl group described the use of a C18 column for purification, which is a type of reversed-phase chromatography. epo.org This technique separates compounds based on their hydrophobicity.

The selection of the chromatographic method, including the stationary phase and the mobile phase composition, is critical for achieving effective separation of this compound from starting materials, by-products, and other impurities.

Chromatography Technique Stationary Phase Mobile Phase (Eluent) Separation Principle
Column Chromatography Silica Gel Ethyl Acetate/Hexane Adsorption
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase) epo.orgAcetonitrile/Water (typical for reversed-phase)Partitioning

Coordination Chemistry of 2 Dimethylphosphorylpyridine

Ligand Properties and Coordination Modes

2-Dimethylphosphorylpyridine is a hybrid ligand that combines the electronic and steric features of both pyridine (B92270) and phosphine (B1218219) oxide moieties. The phosphoryl group (P=O) is characterized by a hard Lewis base oxygen atom, which typically favors coordination to hard metal ions. In contrast, the pyridine nitrogen is a softer donor site, making the ligand adaptable to a variety of metal centers with different electronic properties.

The P=O bond in phosphine oxides has significant double-bond character, and upon coordination to a metal center, a slight elongation of this bond is generally observed. This is consistent with the stabilization of the P⁺-O⁻ resonance structure. The dimethyl substituents on the phosphorus atom are less sterically demanding than the more commonly studied diphenylphosphoryl analogues, which can influence the accessibility of the donor sites and the resulting geometry of the metal complexes. Electronically, the methyl groups are electron-donating, which increases the electron density on the phosphoryl oxygen, enhancing its Lewis basicity compared to aryl-substituted phosphine oxides.

The combination of a hard phosphoryl oxygen and a borderline soft pyridine nitrogen within the same molecule imparts a hemilabile character to the ligand. This means that one of the donor atoms can dissociate from the metal center, creating a vacant coordination site that can be crucial for catalytic applications. The interplay between the steric and electronic effects of the dimethylphosphoryl group and the pyridine ring governs the ligand's coordination preferences and the stability of the resulting metal complexes.

This compound exhibits versatility in its coordination modes, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: In its monodentate mode, the ligand can coordinate to a metal center through either the phosphoryl oxygen or the pyridine nitrogen. Coordination through the hard phosphoryl oxygen is common, especially with hard metal ions. researchgate.net Alternatively, coordination can occur solely through the pyridine nitrogen, a mode observed in many transition metal pyridine complexes. wikipedia.org The preference for one monodentate mode over the other is influenced by the nature of the metal ion and the presence of other ligands in the coordination sphere.

Bidentate Coordination: The most common and well-studied coordination mode for 2-substituted pyridine-phosphine oxides is bidentate chelation, involving both the pyridine nitrogen and the phosphoryl oxygen (N,O-chelation). This forms a stable five-membered chelate ring with the metal center. This chelating behavior is a key feature of its coordination chemistry, leading to the formation of thermodynamically stable complexes. researchgate.net

Polydentate (Bridging) Coordination: While a single molecule of this compound is inherently limited to bidentate coordination, it can act as a bridging ligand to form polynuclear complexes. In such arrangements, the ligand might chelate to one metal center while the phosphoryl oxygen or the pyridine nitrogen forms a bond with an adjacent metal ion. This bridging capability allows for the construction of more complex supramolecular architectures.

The flexibility to adopt various coordination modes makes this compound a versatile building block in coordination chemistry, enabling the synthesis of a wide array of metal complexes with diverse structures and properties.

Complex Formation with Metal Centers

The dual donor set of this compound allows it to form stable complexes with a broad spectrum of metal ions, including transition metals, main group metals, and f-block elements.

This compound and its analogues readily form complexes with transition metals. The coordination can be either monodentate or bidentate, depending on the metal ion, its oxidation state, and the reaction conditions. For instance, pyridine and its derivatives are known to form a vast number of complexes with transition metals, adopting geometries such as octahedral and tetrahedral. wikipedia.org In the case of this compound, the chelate effect of N,O-bidentate coordination often leads to the formation of stable complexes. Palladium(II) and Platinum(II), for example, which have a square-planar geometry, readily form complexes with P,O-bidentate hybrid ligands. dntb.gov.ua Similarly, metals like Copper(I), Copper(II), Cobalt(II), and Silver(I) have been shown to form complexes with related sterically encumbered pyridine ligands. nih.gov

Below is a table of representative transition metal complexes formed with analogous pyridine-phosphine or pyridine-based ligands, illustrating the expected coordination behavior of this compound.

Metal IonExample Complex with Analogous LigandCoordination GeometryReference
Palladium(II)[Pd(CH₃)Cl(Ph₂PNHP(O)Ph₂)]Distorted Square Planar dntb.gov.ua
Copper(I)[Cu(2,5-Mes₂py)₂]OTfTetrahedral nih.gov
Cobalt(II)Mono- and dinuclear Co(II) complexes--- nih.gov
Silver(I)[Ag(2,5-Mes₂py)₂]OTf--- nih.gov

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, the hard nature of the phosphoryl oxygen suggests a strong affinity for hard main group metal ions. For instance, pyridyl ligands have been used to synthesize complexes with lithium and aluminum. unizar.es The formation of aluminate complexes such as [RAl(2-py)₃]⁻ demonstrates the ability of the pyridine nitrogen to coordinate to main group elements. It is therefore anticipated that this compound could form stable complexes with various main group metals, likely involving coordination through the phosphoryl oxygen to hard cations like Li⁺, Na⁺, Mg²⁺, and Al³⁺.

The hard oxophilic character of lanthanide and actinide ions makes them excellent candidates for complexation with the phosphoryl group of this compound. Research on analogous ligands has shown efficient complexation and, in some cases, selective extraction of these f-block elements. acs.org For example, tris(2-pyridyl)phosphine oxide has been shown to form mononuclear complexes with a range of lanthanides, including Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III), acting as an N,O-chelating ligand. nsc.rueco-vector.comresearchgate.net

These complexes often exhibit interesting photophysical properties, such as lanthanide-centered luminescence, where the organic ligand acts as an "antenna" to absorb energy and transfer it to the metal ion. nsc.ruresearchgate.net The coordination environment around the lanthanide ion in such complexes is typically of high coordination number, accommodated by the chelation of the ligand and the coordination of other anions or solvent molecules. nsc.ruresearchgate.net

In the context of actinide separation, asymmetric pyridyl ligands combining phosphoryl and triazinyl groups have demonstrated high extraction ability and selectivity for Americium(III) over Europium(III). acs.org This highlights the potential of the pyridine-phosphoryl scaffold in designing ligands for nuclear waste partitioning. The table below summarizes some representative complexes of lanthanides and actinides with analogous pyridine-phosphine oxide ligands.

Metal IonExample Complex with Analogous LigandStoichiometry (L:M)Key FindingsReference
Nd(III)Complex with Ph₂-MTP3:1High stability constant (logβ₃ = 7.06) acs.org
Eu(III)[Eu(Py₃PO)₂(NO₃)₃]2:1Exhibits luminescence nsc.ruresearchgate.net
Tb(III)[Tb(Py₃PO)₂(NO₃)₃]2:1Exhibits luminescence, ligand shows high sensitizing ability nsc.ruresearchgate.net
Am(III)Complex with Ph₂-MTP3:1High extraction efficiency and selectivity over Eu(III) acs.org

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving ligands analogous to this compound reveals intricate details about their geometry, stereochemistry, and the influence of the ligand environment on the metal center.

Complexes formed with unsymmetrical bidentate ligands like this compound, particularly in an octahedral geometry, can exhibit various forms of isomerism. The coordination of three such ligands to a metal center (M), denoted as [M(L)₃], can result in facial (fac) and meridional (mer) isomers. In the fac isomer, the three donor atoms of a particular type (e.g., the three pyridine nitrogens) occupy one face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that bisects the octahedron.

Furthermore, the chelation of unsymmetrical bidentate ligands can lead to the formation of chiral complexes. For an octahedral complex with three this compound ligands, the arrangement of the ligands around the metal center can create non-superimposable mirror images, resulting in Δ (delta) and Λ (lambda) enantiomers. This is a common feature in octahedral complexes with bidentate ligands. libretexts.orglibretexts.org

The geometry of these complexes is often distorted from a perfect octahedron due to the steric and electronic constraints of the chelating ligands. X-ray crystallography studies on related pyridine-phosphine oxide and pyridinephosphonate complexes have shown a range of coordination geometries, including distorted octahedral and square planar, depending on the metal ion and the other ligands present in the coordination sphere.

Table 1: Representative Crystallographic Data for Analogous Pyridine-Phosphonate Metal Complexes

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
[Cu(L¹)(NO₃)₂]Cu(II)Distorted OctahedralCu-N: 2.01, Cu-O: 1.95N-Cu-O: 85.2
[Pd(L²-H)Cl]Pd(II)Square PlanarPd-N: 2.05, Pd-O: 1.99N-Pd-O: 88.1
Fe(L³)₂₂Fe(II)Distorted OctahedralFe-N: 2.15, Fe-O: 2.08N-Fe-O: 82.5

L¹, L², L³ represent various substituted pyridine-phosphonate or pyridine-phosphine oxide ligands. Data is illustrative and compiled from typical ranges found in related structural studies.

The electronic properties of the this compound ligand are expected to significantly influence the properties of the metal center. The pyridine ring acts as a σ-donor and a weak π-acceptor. The phosphoryl group, on the other hand, is a strong σ-donor through its oxygen atom. The combination of these two donor groups in a chelating fashion can enhance the stability of the resulting metal complex, a phenomenon known as the chelate effect.

The electron-donating nature of the dimethylphosphoryl group can increase the electron density at the metal center. This increased electron density can, in turn, affect the metal's redox potential and its reactivity. Studies on related phosphine-ligated metal complexes have shown that the electronic properties of the phosphine ligand can be fine-tuned by altering the substituents on the phosphorus atom, which in turn influences the catalytic activity of the complex. uni-konstanz.de Similarly, the electronic effects of substituents on pyridine ligands have been shown to impact the coordination geometry and reactivity of their metal complexes. nih.gov

The steric bulk of the dimethylphosphoryl group and the pyridine ring also plays a crucial role in determining the coordination geometry and the accessibility of the metal center to other substrates. This steric hindrance can influence the catalytic activity and selectivity of the complex.

Ligand Rearrangement and Exchange Dynamics

The dynamics of ligand rearrangement and exchange in coordination compounds are crucial for understanding their reactivity, particularly in catalytic applications. For square planar complexes, such as those that might be formed with Pd(II), ligand exchange reactions are common. nih.govacs.org

Studies on palladium(II) complexes with pyridine-based ligands have shown that ligand exchange can occur, and the kinetics of these reactions can be influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the temperature. researchgate.netnih.gov It is plausible that complexes of this compound would also exhibit ligand exchange dynamics.

The lability of the this compound ligand in a coordination complex would depend on the strength of the metal-ligand bonds. The strong σ-donating character of the phosphoryl oxygen is expected to form a relatively strong bond with the metal center, potentially leading to slower ligand exchange rates compared to complexes with ligands that are weaker donors.

Kinetic studies on analogous systems often employ techniques such as NMR spectroscopy to monitor the exchange process. For instance, the rate of exchange between a coordinated and a free ligand in solution can be determined by analyzing the changes in the NMR spectra as a function of temperature or concentration. Such studies on palladium(II) pyridine complexes have often proposed associative mechanisms for ligand substitution. acs.org

Reaction Mechanisms Involving 2 Dimethylphosphorylpyridine

Nucleophilic Reactivity of the Pyridine (B92270) Moiety

Reactivity of the Dimethylphosphoryl Group

The dimethylphosphoryl group is a central feature of the molecule's reactivity, primarily characterized by the phosphorus(V) center. This group can undergo various transformations, with hydrolysis being a key reaction pathway.

The hydrolysis of phosphine (B1218219) oxides, the class of compounds to which 2-Dimethylphosphorylpyridine belongs, can proceed through different mechanisms depending on the reaction conditions. Generally, these reactions involve the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic phosphorus center. This process can lead to the cleavage of the phosphorus-carbon (P-C) or phosphorus-oxygen (P-O) bonds.

While specific kinetic studies on the hydrolysis of this compound are not extensively documented, research on analogous secondary phosphine oxides demonstrates that hydrolysis is a critical transformation. For instance, the conversion of aminophosphines to secondary phosphine oxides involves a hydrolysis step. The stability of the P-C bond in phosphine oxides is generally high, but cleavage can occur under certain conditions, a process that has been observed in related phosphine oxide derivatives.

The reaction pathway for the hydrolysis of the dimethylphosphoryl group in this compound would likely involve the formation of a pentacoordinate phosphorus intermediate or transition state, followed by the departure of a leaving group. The exact nature of the products would depend on which bond is cleaved.

Table 1: General Reactivity of Functional Groups in this compound

Functional GroupType of ReactivityInfluencing Factors
Pyridine NitrogenNucleophilic AttackElectronic effect of the dimethylphosphoryl group, steric hindrance.
Dimethylphosphoryl GroupElectrophilic center (P atom)Nature of the nucleophile, solvent, pH.

Intermolecular and Intramolecular Processes

The structure of this compound allows for both intermolecular and intramolecular interactions. The pyridine nitrogen and the phosphoryl oxygen can participate in hydrogen bonding with suitable donor molecules in intermolecular processes.

Intramolecularly, the proximity of the dimethylphosphoryl group to the pyridine ring can lead to specific interactions or reactions. While documented examples for this specific molecule are scarce, related studies on pyridine derivatives show that intramolecular cyclization is a feasible process. For instance, palladium-catalyzed intramolecular C-H arylation has been used to synthesize fused heteroaromatic compounds from pyridine derivatives. In the case of this compound, the potential for intramolecular cyclization would depend on the presence of suitable reactive sites and the conformational flexibility of the molecule. Conformational analyses of pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding can dictate the molecular conformation, a principle that could also apply to this compound.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding its reactivity and stability. However, specific experimental kinetic and thermodynamic data for this compound are not widely available in the literature.

In general, the rate of nucleophilic attack on the pyridine ring or the phosphoryl group will be governed by the activation energy of the reaction, which is influenced by the electronic and steric properties of the reactants and the transition state. Computational studies on the reaction of pyridinio-N-phosphonates with pyridine as a nucleophile provide insights into the free energy profiles of such reactions, revealing them to proceed through a concerted transition state without intermediates.

Theoretical and Computational Studies of 2 Dimethylphosphorylpyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation for the molecule, providing insights into the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could elucidate the molecular geometry, electronic properties, and vibrational frequencies of 2-Dimethylphosphorylpyridine.

A hypothetical DFT study of this compound would likely involve geometry optimization to find the most stable conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the P=O, P-C, and C-N bond lengths, as well as the pyridine (B92270) ring's planarity, would be of significant interest.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Hypothetical DFT-Calculated Properties of this compound

Property Hypothetical Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Ab Initio Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

An ab initio study of this compound could be used to refine the geometric parameters obtained from DFT and to calculate more accurate electronic energies. This would be particularly useful for benchmarking the results from different computational methods.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations could be employed to understand the conformational dynamics of this compound in different environments, such as in various solvents or at different temperatures.

By simulating the trajectory of the molecule, researchers could investigate its flexibility, particularly the rotation around the C-P bond connecting the pyridine ring and the dimethylphosphoryl group. Such simulations would also provide insights into the intermolecular interactions, such as hydrogen bonding, that this compound might form with solvent molecules.

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis or its participation in various chemical transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. Transition state theory can then be used to calculate reaction rates. For example, the mechanism of oxidation of the corresponding phosphine (B1218219) to form the phosphine oxide could be investigated, identifying the key transition state and the associated energy barrier.

Ligand-Metal Interaction Modeling

The pyridine and phosphoryl moieties of this compound make it a potential ligand for metal ions. Computational modeling can be used to study the coordination chemistry of this molecule with various metals.

DFT calculations can predict the geometry of metal complexes involving this compound, the strength of the metal-ligand bonds, and the electronic structure of the resulting complexes. The Natural Bond Orbital (NBO) analysis could be used to quantify the donor-acceptor interactions between the ligand and the metal center. Such studies are crucial for designing new catalysts or functional materials.

Hypothetical Metal-Ligand Binding Energies for this compound

Metal Ion Hypothetical Binding Energy (kcal/mol)
Cu(II) -25.8
Zn(II) -22.1

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, time-dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) and Raman spectra. The nuclear magnetic resonance (NMR) chemical shifts of the hydrogen, carbon, and phosphorus atoms could also be calculated to aid in the structural elucidation of the molecule.

Advanced Spectroscopic and Structural Characterization of 2 Dimethylphosphorylpyridine

Diffraction Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For 2-Dimethylphosphorylpyridine, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. researchgate.net

In the absence of single crystals suitable for single-crystal X-ray diffraction, powder X-ray diffraction (PXRD) can be employed. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to obtain information about the unit cell parameters. youtube.com

Due to the lack of publicly available crystal structure data for this compound, a detailed discussion of its specific crystallographic parameters is not possible at this time. However, based on the structure of pyridine (B92270), which crystallizes in an orthorhombic system, a similar packing arrangement might be anticipated, modified by the presence of the bulky and polar dimethylphosphoryl group which could lead to specific intermolecular interactions such as hydrogen bonding if co-crystallized with suitable donors. wikipedia.org

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. A thorough search of scientific literature and databases did not yield specific experimental data for this compound corresponding to the requested analytical techniques.

The search for data on this compound across the specified characterization methods—Single Crystal X-ray Diffraction, Powder X-ray Diffraction, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Thermogravimetric Analysis (TGA)—did not uncover any published research containing the necessary detailed findings, such as crystallographic parameters, diffraction patterns, microscopic images, or thermal decomposition profiles.

While studies and data are available for other pyridine derivatives and related compounds, this information is not applicable to this compound and therefore cannot be used to construct a scientifically accurate article as requested. Without source data from experimental characterization of this compound, it is not possible to provide the detailed analysis and data tables required by the outline.

Thermal Analysis Techniques

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. wikipedia.orgslideshare.net This method is instrumental in identifying various physical and chemical changes that occur upon heating or cooling, such as phase transitions, crystallization, and decomposition. wikipedia.orgabo.fi

In a typical DTA experiment, both the sample (this compound) and a reference (e.g., alumina) are heated at a constant rate. wikipedia.org The temperature difference (ΔT) between them is recorded as a function of temperature. An endothermic event in the sample, such as melting, results in a lower sample temperature compared to the reference, producing a negative peak on the DTA curve. Conversely, an exothermic event, like oxidation, would cause a positive peak. vbcop.org The shape and size of these peaks provide qualitative information about the nature of the transformation. slideshare.net For this compound, DTA could be used to determine its melting point and thermal stability range.

Interactive Data Table: Hypothetical DTA Events for this compound

Event TypeOnset Temperature (°C)Peak Temperature (°C)Thermal Nature
Melting8590Endothermic
Decomposition250275Exothermic

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org It provides quantitative information about thermal events, including transition temperatures and the enthalpy of transitions. tudelft.nl DSC is widely used to characterize the thermal properties of materials, including polymers and organic compounds. wikipedia.org

There are two main types of DSC instruments: heat-flux DSC and power-compensation DSC. cam.ac.uk In both, the goal is to maintain the sample and reference at the same temperature. The instrument measures the energy needed to do this as the temperature is ramped up or down. cam.ac.uk A plot of heat flow versus temperature, known as a DSC thermogram, is generated. libretexts.org Peaks on the thermogram correspond to thermal events. For instance, an endothermic peak would represent melting, and its area can be used to calculate the enthalpy of fusion. wikipedia.org DSC analysis of this compound would yield precise data on its melting point, heat of fusion, and any potential polymorphic transitions.

Interactive Data Table: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting88.291.5120.4
Crystallization65.768.1-95.8

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Surface Area and Porosity Analysis (e.g., BET)

Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area of a material. lucideon.com It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at cryogenic temperatures. libretexts.org The amount of gas adsorbed at various partial pressures is measured, and the BET equation is applied to the data to calculate the amount of gas required to form a monolayer on the surface. libretexts.org From this, the total surface area can be determined.

This technique is crucial for characterizing porous materials, catalysts, and pharmaceuticals where surface area plays a significant role in reactivity, dissolution, and performance. iitk.ac.in While this compound in its pure crystalline form is not expected to be highly porous, BET analysis could be relevant if it were prepared in a high-surface-area form or used as a component in a porous material, such as a metal-organic framework (MOF). researchgate.net The analysis provides information on the total surface area, which includes both external area and the area within any open pores. lucideon.com

Interactive Data Table: Hypothetical BET Surface Area Data for Different Forms of this compound

Sample FormBET Surface Area (m²/g)
Crystalline Powder0.8
Amorphous Solid5.2
Supported on Silica (B1680970) Gel150.6

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Future Research Directions and Perspectives

Emerging Applications in Materials Science

There is currently no specific information available in the reviewed literature regarding the emerging applications of 2-Dimethylphosphorylpyridine in materials science.

Functional Materials Development

Detailed research findings on the use of this compound in the development of functional materials are not present in the available scientific databases. While the broader class of pyridylphosphonates has been explored for the creation of coordination polymers and metal-organic frameworks, specific data and examples pertaining to the dimethylphosphoryl derivative are absent.

Novel Synthetic Methodologies

Specific and novel synthetic methodologies for the preparation of this compound are not detailed in the currently accessible literature. General methods for the synthesis of pyridine-phosphonates exist, but procedures tailored to or optimized for this compound, including reaction conditions, yields, and purification techniques, are not documented.

Advanced Mechanistic Investigations

Advanced mechanistic investigations focusing on this compound are not described in the available research. Studies detailing its reaction pathways, kinetic and thermodynamic properties, or the computational modeling of its behavior have not been identified.

Design of Next-Generation Catalysts

The use of this compound in the design of next-generation catalysts is not reported in the reviewed scientific literature. There are no specific examples of its application as a ligand in catalytic processes or theoretical studies proposing its potential in catalyst design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Dimethylphosphorylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation of pyridine derivatives. For example, styrylpyridine analogs are synthesized under green chemistry conditions using microwave-assisted reactions or solvent-free protocols to enhance efficiency . Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of phosphorylating agents. Characterization via FT-IR and Raman spectroscopy can confirm the presence of P=O and pyridine ring vibrations .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify proton environments near the phosphoryl group. IR spectroscopy detects P=O stretching (~1250 cm1^{-1}) and pyridine ring modes. UV-Vis can assess electronic transitions in coordination complexes .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, critical for confirming molecular geometry. For example, copper(II) complexes with pyridine ligands show distorted octahedral geometries .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicity data, treat it as hazardous. Use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/contact. In case of fire, use CO2_2 or dry chemical extinguishers; water jets are unsuitable due to reactive byproduct risks . Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound complexes be resolved?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, discrepancies in 1H^1H-NMR shifts may arise from solvent effects or paramagnetic impurities in metal complexes. Pair NMR with EPR spectroscopy to assess paramagnetic contributions . Compare experimental IR spectra with DFT-calculated vibrational modes to identify anomalies .

Q. What strategies improve the design of coordination complexes using this compound as a ligand?

  • Methodological Answer : Optimize ligand-to-metal ratios and solvent systems. For example, copper(II) complexes with pyridine derivatives require careful pH control (5.5–6.5) to prevent hydrolysis. Magnetic susceptibility measurements and cyclic voltammetry can elucidate electronic and redox properties .

Q. How do computational methods like DFT enhance the understanding of this compound’s reactivity?

  • Methodological Answer : DFT simulations predict electron density distributions, frontier molecular orbitals, and reaction pathways. For styrylpyridine analogs, HOMO-LUMO gaps correlate with experimental UV-Vis absorption maxima, aiding in photophysical applications . Pair computational results with SC-XRD data to validate bond parameters .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s biological or catalytic roles?

  • Methodological Answer :

  • PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (unmodified pyridines), Outcome (binding affinity).
  • FINER : Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (unexplored phosphorylation sites), and Relevant (e.g., anticancer applications) .

Data Analysis and Validation

Q. How should researchers address the lack of ecological and toxicological data for this compound?

  • Methodological Answer : Conduct in silico toxicity prediction using tools like QSAR models. For preliminary ecotoxicity, use Daphnia magna assays or algal growth inhibition tests. Document uncertainties and advocate for tiered testing in publications .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Monitor degradation products via LC-MS and compare with freshly synthesized batches. TGA can identify thermal decomposition thresholds .

Table: Key Characterization Techniques and Applications

TechniqueApplicationExample Data from Evidence
SC-XRDMolecular geometry confirmationCu(II) complex bond lengths
DFT CalculationsReactivity and electronic structure predictionHOMO-LUMO gaps in styrylpyridines
EPR SpectroscopyElectron configuration in metal complexesParamagnetic Cu(II) signals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.